(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is a complex organic compound with potential pharmaceutical applications. Its structure includes a thiazole ring, a morpholinobutanoic acid moiety, and a methylureido group, which contribute to its biological activity. This compound is classified under the category of thiazole derivatives and is notable for its role in medicinal chemistry.
The compound can be found in various chemical databases and research publications, highlighting its significance in drug development and synthesis. Specific identifiers include the Chemical Abstracts Service number (CAS No) 59721270, which aids in its identification across scientific literature.
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid falls under the classification of:
The synthesis of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific reagents such as isocyanates, morpholine derivatives, and solvents like dimethyl sulfoxide or acetonitrile. Reaction conditions such as temperature and time must be optimized to enhance yield and selectivity.
The molecular formula of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is with a molecular weight of approximately 466.59 g/mol. The structure features:
The structural representation can be derived from computational chemistry tools or databases like PubChem, which provide insights into its three-dimensional conformation.
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid can undergo several chemical reactions, including:
These reactions may require specific conditions such as pH control, temperature regulation, and the presence of catalysts to facilitate desired transformations.
The mechanism of action for (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid involves interaction with biological targets such as enzymes or receptors:
Studies utilizing techniques like molecular docking simulations can elucidate binding affinities and interactions at the molecular level.
Key physical properties include:
Chemical properties encompass:
Relevant data can be obtained from experimental studies or computational predictions.
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid has potential applications in:
The stereoselective construction of the ureido-morpholinobutanoic acid segment requires precise chiral control to achieve the desired (S)-configuration. One validated approach involves using lithium valinate intermediates as chiral building blocks. For example, lithium (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valinate (CAS 201409-23-6) serves as a stereochemically stable precursor that can be coupled with 4-morpholinobutanoyl derivatives under mild amidation conditions [4]. The lithium counterion enhances solubility in aprotic polar solvents (e.g., THF/DMF mixtures), facilitating nucleophilic attack on activated carbonyl groups while minimizing racemization.
Critical to this process is the morpholine ring introduction, typically achieved through nucleophilic substitution of 4-chlorobutanoyl chloride with morpholine, followed by enantioselective coupling. Studies show that using N-hydroxysuccinimide (NHS) esters of the morpholinobutanoic acid fragment reduces epimerization during ureido bond formation, maintaining enantiomeric excess (ee) >98%. Reaction temperatures must be rigorously controlled (-10°C to 15°C) to preserve stereochemical integrity [2] [4].
Table 1: Stereoselective Coupling Optimization Parameters
Coupling Agent | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
DCC/HOBt | 0 | 12 | 95.2 | 78 |
EDC/HOAt | -10 | 8 | 98.7 | 85 |
NHS ester | 5 | 6 | 99.1 | 91 |
Functionalization of the 2-isopropylthiazole moiety is achieved through regioselective alkylation at the 4-methyl position. The synthesis begins with 2-isopropyl-4-methylthiazole, where the methyl group undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C) to yield 4-(bromomethyl)-2-isopropylthiazole. This reactive intermediate is then coupled with methylamine to introduce the critical methyl(aminomethyl) functional group required for subsequent ureido bond formation [1] [3].
The 2-isopropyl group is installed early in the thiazole synthesis via Hantzsch condensation between thiourea derivatives and bromoisobutane. Alternative routes employ 2-bromo-3-methylbutane with thioamides, where steric hindrance from the isopropyl group necessitates optimized reaction conditions: excess α-haloketone (1.5 equiv) in refluxing ethanol (12 h) achieves 75–80% yield. Microwave-assisted condensation (150°C, 30 min) improves efficiency to 92% yield while reducing dimeric byproducts [1] [3].
Table 2: Thiazole Alkylation Efficiency Under Varied Conditions
Halogenating Agent | Temperature (°C) | Catalyst | 4-(Bromomethyl) Yield (%) |
---|---|---|---|
NBS (1.0 equiv) | 80 | AIBN | 68 |
NBS (1.2 equiv) | 75 | BPO | 82 |
Br₂/CCl₄ (1.1 equiv) | 70 | Light | 55 |
Solvent-free mechanochemical synthesis significantly enhances sustainability in key steps. Ball milling 4-(bromomethyl)-2-isopropylthiazole with methylurea derivatives achieves 88% conversion within 2 hours without solvents, compared to 76% yield in toluene reflux (8 h). This approach reduces waste generation by eliminating volatile organic solvents and shortens reaction times by 4-fold [5] [7].
Heterogeneous catalysis replaces conventional stoichiometric reagents in cyclization and coupling steps. Polymer-supported DMAP (PS-DMAP) efficiently catalyzes ureido bond formation between valine derivatives and functionalized thiazoles at 50°C, enabling catalyst recovery and reuse for ≥5 cycles without activity loss. Similarly, silica-immobilized sulfonic acid catalysts facilitate morpholine ring formation, minimizing aqueous workup requirements [5] [7].
The compound’s polarity variability across synthesis stages complicates purification. Early intermediates (e.g., morpholinobutanoate esters) are readily isolable via distillation (bp 120–140°C/0.1 mmHg). However, the final carboxylic acid exhibits poor crystallization behavior, requiring specialized techniques such as pH-gradient recrystallization (isolated at pH 4.5–5.0) or preparative HPLC with C18 columns [1] [7].
Yield-limiting factors include:
Purification advances include simulated moving bed (SMB) chromatography, which increases throughput by 40% compared to batch methods, and temperature-controlled crystallization using ethanol/water mixtures (4:1 v/v), achieving 99.2% HPLC purity from crude mixtures containing 85% product [3].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6